molecular formula C13H11NO4 B14008228 2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid CAS No. 92059-44-4

2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid

Cat. No.: B14008228
CAS No.: 92059-44-4
M. Wt: 245.23 g/mol
InChI Key: IFCUOJRHUHPNRJ-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid (C₁₃H₁₁NO₄) is a benzoic acid derivative featuring a carbamoyl group substituted with a furan-2-ylmethyl moiety. Synthesized via condensation reactions, it exhibits a melting point of 125–126°C and distinct spectral characteristics: IR absorption bands at 3337 cm⁻¹ (NH), 1651–1693 cm⁻¹ (C=O), and LC-MS m/z 244.2 (M–H⁺) .

Properties

CAS No.

92059-44-4

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

2-(furan-2-ylmethylcarbamoyl)benzoic acid

InChI

InChI=1S/C13H11NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17)

InChI Key

IFCUOJRHUHPNRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid typically involves the reaction of furan-2-ylmethylamine with benzoic acid derivatives under specific conditions. One common method involves the use of coupling reagents such as carbodiimides to facilitate the formation of the carbamoyl linkage. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid C₁₃H₁₁NO₄ 245.23 125–126 Furan-2-ylmethyl carbamoyl
GRI977143 () C₂₁H₁₆N₂O₄S 392.43 Not reported 1,3-Dioxoisoquinoline propylthio
6-((Furan-2-ylmethyl)carbamoyl)picolinic acid () C₁₃H₁₁N₂O₄ 259.24 Not reported Picolinic acid backbone, furan
Kartogenin () C₂₀H₁₅NO₃ 317.34 Not reported Biphenyl carbamoyl
2-((phenylimino)methylcarbamoyl)benzoic acid () C₁₅H₁₂N₂O₃ 268.27 Not reported Phenylimino methyl carbamoyl

Key Observations :

  • The furan-substituted derivatives (e.g., 2j and picolinic acid analog) exhibit lower molecular weights compared to biphenyl or dioxoisoquinoline-containing analogs (e.g., GRI977143, Kartogenin) .
  • The presence of heterocyclic groups (furan, thiophene) in carbamoyl side chains enhances solubility in polar solvents due to increased hydrogen-bonding capacity .

Key Observations :

  • Furan-containing compounds demonstrate divergent activities: The picolinic acid analog () inhibits metallo-β-lactamase, while GRI977143 (non-furan) targets LPA2 for antiapoptotic effects .
  • Substituent polarity and size critically influence target specificity. For example, the 1,3-dioxoisoquinoline group in GRI977143 enhances LPA2 binding affinity, whereas furan derivatives may favor enzyme inhibition .

Key Observations :

  • The target compound (2j) achieves high synthetic yield (86%) via straightforward amide coupling, contrasting with lower yields (35–87%) for picolinic acid analogs requiring multi-step protocols .

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